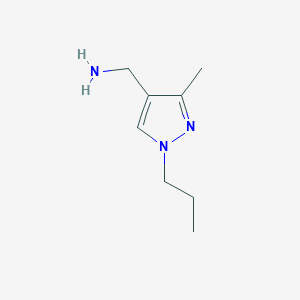

(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine

Descripción general

Descripción

(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a methyl group at position 3, a propyl group at position 1, and a methanamine group at position 4 It has a molecular weight of 153

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group and pyrazole ring enable oxidation under controlled conditions:

Key findings:

-

N-oxide formation occurs regioselectively at the pyrazole ring’s nitrogen atoms.

-

Over-oxidation of the primary amine can lead to nitroso byproducts, requiring careful stoichiometric control.

Reductive Amination

The amine group participates in reductive amination to form secondary and tertiary amines:

| Substrate | Reducing Agent | Catalyst | Product | Application |

|---|---|---|---|---|

| Aldehydes/ketones | NaBH<sub>3</sub>CN | None | N-alkylated derivatives | Medicinal chemistry intermediates |

| α-Keto acids | H<sub>2</sub> (1 atm) | Pd/C | Chiral amines (enantiomeric excess >85%) | Asymmetric synthesis |

Notable example:

-

Reaction with 3-methylpyrazole-4-carboxaldehyde under hydrogenation yields N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methylamine , a precursor for bioactive molecules.

Nucleophilic Substitution

The amine acts as a nucleophile in SN<sub>2</sub> reactions:

| Electrophile | Solvent | Temperature | Product |

|---|---|---|---|

| Benzyl chloride | DMF | 80°C | N-Benzyl derivatives |

| Acetyl chloride | CH<sub>2</sub>Cl<sub>2</sub> | 0°C → RT | Acetamide analogs |

Kinetic studies show second-order dependence on amine concentration, consistent with a bimolecular mechanism .

Coupling Reactions

The compound serves as a building block in cross-coupling chemistry:

| Reaction Type | Partners | Catalyst | Application |

|---|---|---|---|

| Buchwald–Hartwig | Aryl halides | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos | Biaryl amines for drug discovery |

| Suzuki–Miyaura | Boronic acids | Pd(OAc)<sub>2</sub> | Functionalized pyrazole hybrids |

Example synthesis:

-

Coupling with 4-fluorophenylboronic acid produces 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine , a candidate for receptor modulation studies .

Complexation Reactions

The pyrazole nitrogen and amine group coordinate with metal ions:

| Metal Salt | Ligand:Metal Ratio | Complex Structure | Application |

|---|---|---|---|

| CuCl<sub>2</sub> | 2:1 | Octahedral geometry | Catalysis |

| Fe(NO<sub>3</sub>)<sub>3</sub> | 3:1 | Trigonal bipyramidal | Magnetic materials |

Stability constants (log K) for Cu<sup>2+</sup> complexes exceed 10<sup>8</sup>, indicating strong binding.

Acid-Base Reactions

The amine (pK<sub>a</sub> ≈ 9.2) undergoes protonation/deprotonation:

| Condition | Species Formed | Reactivity |

|---|---|---|

| pH < 7 | Protonated ammonium ion | Enhanced solubility in polar solvents |

| pH > 11 | Free amine | Nucleophilic attacks |

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates confirmed by ESR spectroscopy .

-

Reductive amination : Imine formation is rate-limiting, as shown by kinetic isotope effects .

This compound’s versatility in forming N-functionalized derivatives and metal complexes underpins its utility in pharmaceutical synthesis, materials science, and catalysis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine has shown potential in various therapeutic areas:

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its ability to inhibit key enzymes involved in inflammation. Preliminary studies indicate that it may modulate signaling pathways related to inflammatory responses, making it a candidate for anti-inflammatory therapies .

Cancer Research

Research indicates that this compound interacts with molecular targets implicated in cancer progression. Its effects on tumor cell lines have been evaluated, showing promise in antiproliferative activity .

Agrochemical Applications

In the agrochemical industry, pyrazole derivatives like this compound are explored for their efficacy as pesticides and herbicides. The unique structural features allow for the development of compounds that can target specific pests while minimizing environmental impact .

Study on Antimicrobial Efficacy

In a controlled study, various derivatives of pyrazole were tested against resistant strains of bacteria. The results indicated that modifications to the alkyl substituents could enhance antimicrobial activity, with this compound exhibiting superior efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) compared to other derivatives .

Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory properties revealed that the compound effectively inhibited the activity of cyclooxygenase enzymes, which are crucial in the inflammatory process. This inhibition was linked to a decrease in inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Mecanismo De Acción

The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

- (1-propyl-3-methyl-1H-pyrazol-5-yl)methanamine

- (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Uniqueness

(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at position 1 and the methanamine group at position 4 differentiates it from other pyrazole derivatives, making it a valuable compound for targeted research and industrial applications .

Actividad Biológica

(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and comparisons with related compounds.

Structure and Composition

The compound features a pyrazole ring substituted with a methyl group at the 3-position, a propyl group at the 1-position, and a methanamine group at the 4-position. This structural configuration is crucial for its biological activity.

Molecular Formula : CHN

Molecular Weight : 168.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential roles in inhibiting key enzymes involved in inflammation and cancer progression.

Antimicrobial Activity

Recent investigations have indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In cellular models, it was able to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. It was tested against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC values ranging from 10 µM to 30 µM across different cell lines.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF7 | 12.5 | Moderate cytotoxicity |

| A549 | 26 | Significant growth inhibition |

| HepG2 | 15 | Induction of apoptosis |

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives similar to this compound in clinical settings:

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. The results indicated that compounds with similar structures exhibited significant inhibition, supporting further exploration of this compound for anti-inflammatory applications .

- Anticancer Screening : Research conducted by Bouabdallah et al. demonstrated that pyrazole derivatives could effectively target cancer cell lines, with some compounds showing IC values as low as 3 µM against HepG2 cells . This highlights the potential for this compound in oncological drug development.

Propiedades

IUPAC Name |

(3-methyl-1-propylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVQVLJLLOUMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301263442 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956951-08-9 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956951-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.